2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE
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Overview
Description
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a dimethylbenzenesulfonyl group and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Dimethylbenzenesulfonyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the piperazine derivative with 4-fluorophenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: This compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: Another piperazine derivative used in pharmaceutical research.
Uniqueness
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-15-3-8-19(13-16(15)2)28(26,27)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZYAOKVWKCPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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